molecular formula C10H12ClN3O3 B1432056 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride CAS No. 1797548-50-5

4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride

Cat. No. B1432056
M. Wt: 257.67 g/mol
InChI Key: FFRPWJOISCOURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1797548-50-5 . It has a molecular weight of 257.68 and its IUPAC name is 4-(3-oxopiperazin-1-yl)picolinic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O3.ClH/c14-9-6-13(4-3-12-9)7-1-2-11-8(5-7)10(15)16;/h1-2,5H,3-4,6H2,(H,12,14)(H,15,16);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular formula is C10H12ClN3O3 and it has a molecular weight of 257.67 g/mol.

Scientific Research Applications

  • Antimicrobial and Antiviral Activities

    • Field : Medicinal Chemistry
    • Application : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
    • Method : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
    • Results : The article reviews the methods of synthesis of pyridine compounds, their antimicrobial and antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies .
  • Oxidoreductase Enzyme Inhibition

    • Field : Biochemistry
    • Application : Piperazine chrome-2-one derivatives, which may include “4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride”, have been studied for their potential to inhibit the oxidoreductase enzyme .
    • Method : Docking simulations were used to study the interactions between the piperazine chrome-2-one derivatives and the oxidoreductase enzyme .
    • Results : The most active enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
  • Heat Shock Protein 70 (HSP70) Inhibition

    • Field : Biochemistry
    • Application : Piperidine derivatives, which may include “4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride”, have been studied for their potential to inhibit the human heat shock protein 70 (HSP70) .
    • Method : The compounds were designed and synthesized for testing their inhibitory effects .
    • Results : The study did not provide specific results for each compound, but it suggests that some piperidine derivatives may have potential as HSP70 inhibitors .
  • Anticancer Targeting Agents

    • Field : Medicinal Chemistry
    • Application : Pyridine-containing compounds have been studied for their potential as anticancer targeting agents .
    • Method : The compounds were synthesized and their anticancer activities were evaluated .
    • Results : The study suggests that pyridine-containing compounds can have a variety of medicinal applications, including as anticancer agents .
  • Tubulin-Microtubule Targeting Agents

    • Field : Medicinal Chemistry
    • Application : Pyridine-containing compounds have been studied for their potential as anticancer agents targeting the tubulin-microtubule .
    • Method : The compounds were synthesized and their anticancer activities were evaluated .
    • Results : The study suggests that pyridine-containing compounds can have a variety of medicinal applications, including as anticancer agents .
  • Human Heat Shock Protein 70 (HSP70) Inhibitors

    • Field : Biochemistry
    • Application : Piperidine derivatives, which may include “4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride”, have been studied for their potential to inhibit the human heat shock protein 70 (HSP70) .
    • Method : The compounds were designed and synthesized for testing their inhibitory effects .
    • Results : The study did not provide specific results for each compound, but it suggests that some piperidine derivatives may have potential as HSP70 inhibitors .

Safety And Hazards

The safety information available indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-(3-oxopiperazin-1-yl)pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3.ClH/c14-9-6-13(4-3-12-9)7-1-2-11-8(5-7)10(15)16;/h1-2,5H,3-4,6H2,(H,12,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRPWJOISCOURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC(=NC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride

CAS RN

1797548-50-5
Record name 4-(3-oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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